molecular formula C9H16F3N B2960308 C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine CAS No. 1349715-63-4

C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine

Cat. No.: B2960308
CAS No.: 1349715-63-4
M. Wt: 195.229
InChI Key: ONLDDVDPXDIHPV-UHFFFAOYSA-N
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Description

C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine is a synthetic organic compound characterized by the presence of a trifluoro-ethyl group, a cyclohexyl ring, and a methylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine typically begins with the preparation of key starting materials, including cyclohexyl derivatives and trifluoro-ethyl precursors. The process involves several steps:

  • Formation of the Cyclohexyl Ring: : Cyclohexane derivatives can be synthesized through catalytic hydrogenation of benzene or other suitable aromatic compounds under high pressure and temperature conditions.

  • Incorporation of Trifluoro-Ethyl Group: : Introduction of the trifluoro-ethyl group can be achieved through nucleophilic substitution reactions using reagents like trifluoro-ethyl halides in the presence of strong bases.

  • Methylamine Functionalization: : The final step involves the addition of the methylamine group through reductive amination, using appropriate reducing agents such as lithium aluminum hydride or sodium borohydride.

Industrial Production Methods

Industrial-scale production of this compound relies on optimizing these synthesis steps for high yield and purity. This typically involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of cyclohexyl-based ketones or carboxylic acids.

  • Reduction: : Reduction reactions using reagents such as sodium borohydride can convert carbonyl-containing derivatives of the compound back to their corresponding alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Substitution: : Halides, amines, bases, and catalysts like palladium or platinum

Major Products

  • Oxidation: : Cyclohexyl-based ketones and carboxylic acids

  • Reduction: : Alcohol derivatives

  • Substitution: : Functionalized cyclohexyl compounds

Scientific Research Applications

C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine has a range of applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

  • Biology: : Investigated for its potential as a bioactive compound, influencing cellular pathways and mechanisms.

  • Medicine: : Explored for its therapeutic potential, particularly in designing new drugs targeting specific molecular pathways.

  • Industry: : Utilized in material science for developing novel polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine involves its interaction with specific molecular targets, typically enzymes or receptors, leading to modulation of biochemical pathways. The trifluoro-ethyl group enhances its lipophilicity, facilitating its passage through cell membranes. Once inside cells, it can interact with key proteins, altering their activity and triggering downstream effects.

Comparison with Similar Compounds

Compared to other cyclohexyl-methyl-amine derivatives, C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine stands out due to the presence of the trifluoro-ethyl group, which significantly alters its chemical reactivity and biological properties. Similar compounds include:

  • Cyclohexyl-methyl-amine: : Lacks the trifluoro-ethyl group, resulting in different reactivity and potency.

  • Trifluoro-methyl-cyclohexyl-amine: : Another derivative with unique properties influenced by the trifluoromethyl group.

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)cyclohexyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N/c10-9(11,12)6-8(7-13)4-2-1-3-5-8/h1-7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLDDVDPXDIHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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